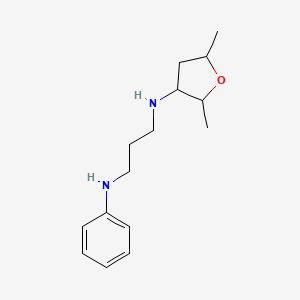![molecular formula C16H27N3O B6975356 5-cyclopropyl-N-[1-(oxan-4-yl)ethyl]-1-propylpyrazol-4-amine](/img/structure/B6975356.png)
5-cyclopropyl-N-[1-(oxan-4-yl)ethyl]-1-propylpyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-[1-(oxan-4-yl)ethyl]-1-propylpyrazol-4-amine is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-[1-(oxan-4-yl)ethyl]-1-propylpyrazol-4-amine typically involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with appropriate reagents under controlled conditions. One common method includes the reaction with 2-bromobenzenesulfonyl chloride in the presence of triethylamine at 25°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-[1-(oxan-4-yl)ethyl]-1-propylpyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution might introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
5-cyclopropyl-N-[1-(oxan-4-yl)ethyl]-1-propylpyrazol-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[1-(oxan-4-yl)ethyl]-1-propylpyrazol-4-amine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1-methylpyrazol-5-amine: A precursor in the synthesis of 5-cyclopropyl-N-[1-(oxan-4-yl)ethyl]-1-propylpyrazol-4-amine.
Oxadiazoles: Another class of heterocyclic compounds with similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl and oxan-4-yl groups contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-cyclopropyl-N-[1-(oxan-4-yl)ethyl]-1-propylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-3-8-19-16(14-4-5-14)15(11-17-19)18-12(2)13-6-9-20-10-7-13/h11-14,18H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESLGXLDOYAMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)NC(C)C2CCOCC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanone](/img/structure/B6975280.png)
![N-[4-[(3-methoxyspiro[3.3]heptan-1-yl)amino]phenyl]propanamide](/img/structure/B6975294.png)
![N-(5-oxaspiro[3.5]nonan-8-yl)-N'-phenylpropane-1,3-diamine](/img/structure/B6975295.png)

![tert-butyl (2S)-2-[1-(1H-pyrazol-5-ylmethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B6975308.png)
![2-[1-(1-Carboxycyclopropanecarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6975324.png)
![3,3-difluoro-N-[[1-(4-methoxyphenyl)pyrazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B6975330.png)
![tert-butyl (2S)-2-[1-(3,6-dihydro-2H-pyran-5-ylmethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B6975334.png)
![1-[4-[1-[(2-Methylpyridin-4-yl)methylamino]ethyl]phenyl]pyrrolidin-2-one](/img/structure/B6975346.png)
![N-[2-(1-phenyltetrazol-5-yl)ethyl]spiro[4.5]decan-4-amine](/img/structure/B6975348.png)
![(2S)-1-[(1-tert-butyltriazol-4-yl)methyl]-N-(2,2-difluoroethyl)piperidine-2-carboxamide](/img/structure/B6975359.png)
![N-[(3-methylsulfonylphenyl)methyl]spiro[4.5]decan-4-amine](/img/structure/B6975369.png)
![N-(4,4-difluoropiperidin-3-yl)-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6975372.png)
![2-[(1-Tert-butylpyrazol-4-yl)methyl-(2-methyloxolan-3-yl)amino]ethanol](/img/structure/B6975377.png)
